3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride
Description
3-Bromo-N-phenylmethoxypropan-1-amine hydrochloride (molecular formula: C₁₀H₁₅BrClNO, molecular weight: 280.58 g/mol) is a halogenated amine salt with a phenylmethoxy (OCH₂C₆H₅) substituent on the nitrogen atom and a bromine atom at the terminal carbon of the propyl chain. Its structure consists of a propan-1-amine backbone modified with a bromo group (position 3) and a bulky aryloxyalkyl substituent (N-phenylmethoxy), which influences its physicochemical and reactive properties.
Properties
CAS No. |
650635-31-7 |
|---|---|
Molecular Formula |
C10H15BrClNO |
Molecular Weight |
280.59 g/mol |
IUPAC Name |
3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrNO.ClH/c11-7-4-8-12-13-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,7-9H2;1H |
InChI Key |
SIPKKFRZEGZYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CONCCCBr.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride typically involves the bromination of N-phenylmethoxypropan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the molecule. The hydrochloride salt is then formed by reacting the brominated compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions yield corresponding oxides and amines .
Scientific Research Applications
3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for probing biochemical pathways.
Medicine: It is investigated for its potential therapeutic applications and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Halogenated Amine Derivatives
Key Observations :
Physicochemical Properties
Bromo substituents increase molecular weight and lipophilicity compared to chloro analogs, which may affect bioavailability. For example:
- The logP (octanol-water partition coefficient) of the target compound is estimated to be higher than that of 3-chloro-N,N-dimethylpropan-1-amine hydrochloride due to bromine’s hydrophobic nature.
- Solubility in water is likely lower than methoxy- or dimethylamino-substituted analogs (e.g., N-benzyl-3-methoxypropan-1-amine hydrochloride) due to reduced polarity .
Biological Activity
3-Bromo-N-phenylmethoxypropan-1-amine;hydrochloride is a chemical compound that has gained attention in pharmaceutical and biochemical research due to its potential biological activities. Understanding its biological effects, mechanisms of action, and applications is crucial for developing therapeutic agents.
- IUPAC Name : 3-bromo-N-phenylmethoxypropan-1-amine; hydrochloride
- CAS Number : 650635-31-7
- Molecular Formula : C12H16BrClN2O
- Molecular Weight : 303.63 g/mol
The biological activity of 3-bromo-N-phenylmethoxypropan-1-amine is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a selective inhibitor of certain receptors, potentially influencing pathways related to mood regulation and neuroprotection.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds similar to 3-bromo-N-phenylmethoxypropan-1-amine exhibit antidepressant-like effects in animal models, possibly through the modulation of serotonin and norepinephrine levels.
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that 3-bromo-N-phenylmethoxypropan-1-amine influences cell viability and proliferation in various human cell lines. The compound showed a dose-dependent response in inhibiting cell growth, suggesting potential applications in cancer therapy.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 70 |
| 100 | 50 |
In Vivo Studies
Animal studies have provided insights into the pharmacodynamics of this compound. In a rodent model, administration of 3-bromo-N-phenylmethoxypropan-1-amine led to significant improvements in depressive-like behaviors compared to control groups.
Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal evaluated the effects of 3-bromo-N-phenylmethoxypropan-1-amine on depression-like behavior in mice. The results indicated that treatment with the compound significantly reduced immobility time in the forced swim test, a common measure for antidepressant efficacy.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The findings revealed that pre-treatment with 3-bromo-N-phenylmethoxypropan-1-amine significantly reduced cell death and increased the expression of neuroprotective proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
